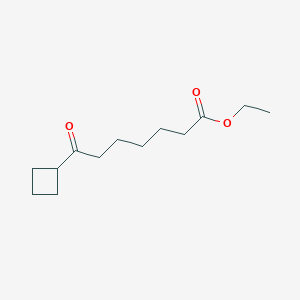

Ethyl 7-cyclobutyl-7-oxoheptanoate

説明

Contextualization within Complex Organic Synthesis

The strategic placement of a cyclobutyl ring adjacent to a ketone, coupled with a six-carbon chain terminating in an ethyl ester, positions Ethyl 7-cyclobutyl-7-oxoheptanoate as a versatile intermediate in complex organic synthesis. The presence of multiple reactive sites—the ketone carbonyl, the ester carbonyl, and the α-protons to both carbonyls—allows for a diverse range of chemical transformations. Synthetic chemists can selectively target these sites to construct more elaborate molecular architectures.

For instance, the ketone can undergo nucleophilic addition, reduction, or α-functionalization, while the ester can be hydrolyzed, transesterified, or converted into other functional groups such as amides. The linear carbon chain provides flexibility and can be modified through various C-H functionalization strategies. This multifunctionality makes it a valuable building block for the synthesis of complex target molecules, including natural products and their analogues, as well as novel pharmaceutical agents.

Significance of Cyclobutyl and Keto-Ester Moieties in Modern Synthesis

The inclusion of a cyclobutyl ring in a molecule is a strategic design element in modern medicinal chemistry. This four-membered carbocycle can act as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, offering a unique three-dimensional profile that can enhance binding affinity to biological targets and improve pharmacokinetic properties.

The keto-ester motif is a cornerstone of organic synthesis, providing a gateway to a vast array of other functionalities. γ-Ketoesters, in particular, are precursors to 1,4-dicarbonyl compounds, which can be readily cyclized to form five-membered heterocycles like furans, pyrroles, and thiophenes—scaffolds that are prevalent in many biologically active compounds. General methods for the synthesis of γ-keto esters often involve the hydration of alkynoates, highlighting the importance of accessing these structures. nih.gov

Scope and Objectives of Research on this compound

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the investigation of such a molecule is driven by several key objectives within contemporary organic synthesis. Research in this area would likely aim to:

Develop Novel Synthetic Methodologies: Explore efficient and stereoselective methods for the synthesis of functionalized cyclobutanes and γ-ketoesters. This could involve exploring novel coupling reactions or C-H activation strategies.

Investigate Reactivity and Reaction Pathways: Systematically study the reactivity of the different functional groups within the molecule to understand how they can be selectively manipulated. This includes exploring the influence of the cyclobutyl group on the reactivity of the adjacent ketone.

Access Biologically Relevant Scaffolds: Utilize this compound as a key intermediate for the synthesis of novel compounds with potential applications in drug discovery. The unique combination of the cyclobutyl and keto-ester moieties could lead to the discovery of new pharmacophores.

Probe Structure-Activity Relationships: By incorporating this building block into larger molecules, researchers can investigate how the rigid and three-dimensional nature of the cyclobutyl group influences biological activity compared to more flexible or planar analogues.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 898776-21-1 |

| Molecular Formula | C13H22O3 |

| Molecular Weight | 226.31 g/mol |

| SMILES | CCOC(=O)CCCCCC(=O)C1CCC1 |

(Data sourced from chemical supplier catalogs) aablocks.comchemcd.comlabnovo.com

Structure

3D Structure

特性

IUPAC Name |

ethyl 7-cyclobutyl-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c1-2-16-13(15)10-5-3-4-9-12(14)11-7-6-8-11/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCVSESBBZWHRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645657 | |

| Record name | Ethyl 7-cyclobutyl-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-21-1 | |

| Record name | Ethyl 7-cyclobutyl-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity Studies of Ethyl 7 Cyclobutyl 7 Oxoheptanoate

Enolization and Tautomerism of the Keto-Ester System

The presence of both a ketone and an ester functional group in Ethyl 7-cyclobutyl-7-oxoheptanoate gives rise to interesting tautomeric equilibria. The interchange between the keto and enol forms is a dynamic process influenced by several factors.

Factors Influencing Keto-Enol Equilibria and Intramolecular Hydrogen Bonding

Keto-enol tautomerism involves the interconversion between a ketone (the keto form) and an enol (an alkene-alcohol). masterorganicchemistry.comfiveable.me For most simple ketones and aldehydes, the equilibrium heavily favors the keto form, often by a factor of 104 or more, due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. masterorganicchemistry.comquora.com However, the position of this equilibrium can be significantly influenced by structural and environmental factors. fiveable.menumberanalytics.com

Several key factors affect the stability of the enol form:

Conjugation: If the enol's carbon-carbon double bond can conjugate with another pi system, it provides additional stabilization. masterorganicchemistry.comnumberanalytics.com

Substitution: Similar to alkenes, more substituted enols are generally more stable. masterorganicchemistry.comyoutube.com

Hydrogen Bonding: Intramolecular hydrogen bonding can significantly stabilize the enol tautomer. masterorganicchemistry.comnumberanalytics.com This is particularly relevant in β-dicarbonyl compounds where a six-membered ring can form via a hydrogen bond between the enolic hydroxyl group and the other carbonyl oxygen. quora.com

Solvent Effects: The solvent can play a role in the keto-enol equilibrium. Polar protic solvents can catalyze the tautomerization process, while aprotic polar solvents may stabilize the enol form. fiveable.me For instance, the enol content of ethyl acetoacetate (B1235776) is significantly higher in a non-hydrogen-bonding solvent like carbon tetrachloride compared to a hydrogen-bonding solvent. masterorganicchemistry.com

Aromaticity: If the enol is part of an aromatic ring, the enol form will be overwhelmingly favored. masterorganicchemistry.com

In the case of this compound, the keto form is expected to be the predominant species in solution. While it is a β-keto ester, the long aliphatic chain between the keto and ester groups prevents the formation of a stable intramolecular hydrogen bond that would significantly favor the enol form.

Table 1: Factors Affecting Keto-Enol Equilibrium

| Factor | Influence on Enol Form | Relevance to this compound |

| Conjugation | Stabilizing | Minimal; no extended conjugation possible. |

| Substitution | Stabilizing for more substituted enols | The two possible enol forms would have different degrees of substitution. |

| Intramolecular H-Bonding | Highly Stabilizing | Not feasible due to the long chain between the keto and ester groups. |

| Solvent | Can stabilize either form | The equilibrium position will show some solvent dependence. fiveable.me |

| Aromaticity | Highly Stabilizing | Not applicable. |

Stereoelectronic Control in Enolate Formation

The formation of an enolate by deprotonation at the α-carbon is a critical step in many reactions of carbonyl compounds. bham.ac.uk The stereochemistry of the resulting enolate can be influenced by stereoelectronic effects. For acyclic ketones and esters, the geometry of the enolate (E or Z) can be controlled by the choice of base and reaction conditions. bham.ac.uk For instance, the use of bulky bases like lithium diisopropylamide (LDA) at low temperatures can lead to the formation of the kinetic enolate, which is the less substituted and more rapidly formed enolate. bham.ac.uk

In this compound, there are two sets of α-protons that can be removed to form an enolate: those on the carbon adjacent to the cyclobutyl ketone (C6) and those on the carbon adjacent to the ester (C2). The acidity of the α-protons is a key factor in determining which enolate is formed. studysmarter.co.uk The protons at C6, being α to a ketone, are generally more acidic than the protons at C2, which are α to an ester. This is because the enolate derived from the ketone is more stabilized by resonance. Therefore, under thermodynamic control, the enolate at C6 would be favored.

Intramolecular Cyclization Reactions Involving the Keto and Ester Functions

The presence of both a nucleophilic enolizable position and an electrophilic carbonyl group within the same molecule opens up the possibility of intramolecular cyclization reactions.

Dieckmann Condensation Pathways for Ring Formation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. organicchemistrytutor.comlibretexts.orglibretexts.org This reaction is most effective for the formation of five- and six-membered rings due to their inherent stability. libretexts.orglibretexts.org The mechanism involves the formation of an enolate at one of the α-carbons, which then attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution. libretexts.orgopenstax.org

While this compound is a keto-ester and not a diester, a similar intramolecular cyclization could be envisioned. If an enolate is formed at the α-carbon of the ester (C2), it could potentially attack the ketone carbonyl (C7). The chain length of the molecule would lead to the formation of a six-membered ring. The mechanism would proceed as follows:

Enolate Formation: A base removes a proton from the α-carbon of the ester.

Intramolecular Attack: The enolate attacks the ketone carbonyl.

Protonation: The resulting alkoxide is protonated to give a cyclic β-hydroxy ester.

However, the Dieckmann condensation specifically refers to the reaction of diesters. organicchemistrytutor.comlibretexts.org

Intramolecular Aldol (B89426) and Related Condensations

A more likely intramolecular cyclization for this compound is an intramolecular aldol-type reaction. libretexts.orgvanderbilt.edu In this case, an enolate formed at the α-carbon to the ketone (C6) could attack the ester carbonyl (C2).

The favorability of forming five- and six-membered rings is a key principle in intramolecular reactions. vanderbilt.edupearson.com Let's analyze the potential cyclizations:

Enolate at C6 attacking the ester carbonyl at C2: This would lead to the formation of a five-membered ring, which is a stable arrangement. jove.com

Enolate at C2 attacking the ketone carbonyl at C7: This would result in a six-membered ring, also a stable structure. jove.com

The relative reactivity of the electrophilic centers (ketone vs. ester) and the acidity of the α-protons will determine the preferred pathway. Ketones are generally more electrophilic than esters, making the attack of an enolate on the ketone carbonyl more favorable. pearson.com Therefore, the formation of the six-membered ring via attack of the ester enolate on the ketone is a plausible pathway. The subsequent dehydration of the aldol addition product can lead to the formation of a cyclic α,β-unsaturated ketone. libretexts.orgyoutube.com

Nucleophilic and Electrophilic Reactivity Profiles

The dual functionality of this compound provides multiple sites for both nucleophilic and electrophilic attack.

Nucleophilic Reactivity:

The primary nucleophilic sites are the α-carbons (C2 and C6) after deprotonation to form an enolate. masterorganicchemistry.com These enolates can then participate in a variety of reactions, including alkylation and acylation. youtube.comnih.govresearchgate.net The enol form itself is also nucleophilic at the α-carbon. masterorganicchemistry.com

Alkylation: Treatment with a base followed by an alkyl halide can introduce an alkyl group at the α-position. aklectures.com

Acylation: Reaction with an acylating agent can introduce an acyl group. researchgate.net

Electrophilic Reactivity:

The carbonyl carbons of both the ketone (C7) and the ester (C2) are electrophilic and susceptible to attack by nucleophiles. nih.govmdpi.com

Ketone Carbonyl (C7): This is a site for nucleophilic addition reactions. Strong nucleophiles like Grignard reagents or organolithium compounds will add to the ketone. Reductants like sodium borohydride (B1222165) will reduce the ketone to a secondary alcohol.

Ester Carbonyl (C2): This is a site for nucleophilic acyl substitution. Reactions with nucleophiles like hydroxide (B78521) (saponification), alkoxides (transesterification), and amines (aminolysis) will lead to the substitution of the ethoxy group. mdpi.com

Computational studies on β-keto esters have been used to predict the local reactivity. nih.govmdpi.com Fukui functions and condensed dual descriptors can identify which carbonyl carbon is more susceptible to nucleophilic attack. nih.gov For some β-keto esters, the ester carbonyl is the preferred site of attack, while for others, it is the keto carbonyl. mdpi.com This can be influenced by steric and electronic factors of the substituents. mdpi.com

Table 2: Reactivity Profile of this compound

| Functional Group | Reactive Site | Type of Reactivity | Potential Reactions |

| Ketone | Carbonyl Carbon (C7) | Electrophilic | Nucleophilic Addition (e.g., Grignard, reduction) |

| α-Carbon (C6) | Nucleophilic (as enolate) | Alkylation, Acylation, Aldol reaction | |

| Ester | Carbonyl Carbon (C2) | Electrophilic | Nucleophilic Acyl Substitution (e.g., saponification, transesterification) |

| α-Carbon (C2) | Nucleophilic (as enolate) | Alkylation, Acylation, Claisen-type condensation |

Reactions at the Ester Carbonyl Center

The ester group in this compound is generally less reactive than the ketone due to the electron-donating resonance effect of the ethoxy group, which reduces the electrophilicity of the carbonyl carbon. tutorchase.comstackexchange.com Consequently, more forceful conditions are typically required to induce reactions at the ester center compared to the ketone.

Key reactions involving the ester functionality include:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 7-cyclobutyl-7-oxoheptanoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is irreversible and involves the use of a strong base like sodium hydroxide, followed by an acidic workup.

Transesterification: In the presence of an alcohol and an acid or base catalyst, the ethyl ester can be converted to a different ester. For example, reacting it with methanol (B129727) would yield mthis compound.

Reduction: The ester can be reduced to a primary alcohol, yielding 7-cyclobutylheptane-1,7-diol. This transformation requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄). libretexts.org Weaker reducing agents like sodium borohydride are not reactive enough to reduce the ester. libretexts.org It is important to note that LiAlH₄ will also reduce the ketone group.

Grignard Reaction: Treatment with an excess of a Grignard reagent (e.g., methylmagnesium bromide) results in the addition of two equivalents of the reagent to the ester carbonyl, producing a tertiary alcohol after an acidic workup. The ketone would also react under these conditions. libretexts.org

| Reaction | Reagent(s) | Product | Notes |

| Hydrolysis | NaOH, H₂O then H₃O⁺ | 7-cyclobutyl-7-oxoheptanoic acid | Saponification is irreversible. |

| Transesterification | R'OH, H⁺ or OR'⁻ | This compound | An equilibrium process. |

| Reduction | 1. LiAlH₄ 2. H₃O⁺ | 7-cyclobutylheptane-1,7-diol | Ketone is also reduced. |

| Grignard Reaction | 1. Excess R'MgX 2. H₃O⁺ | Tertiary Alcohol | Ketone also reacts. |

Reactivity of the Cyclobutyl Ring System, including Ring Opening and Expansion

The cyclobutyl ring is characterized by significant ring strain (approximately 26 kcal/mol), which is a major driving force for its reactivity. nih.gov Reactions that lead to the opening or expansion of the ring are common, as they relieve this strain.

Ring Opening: Under acidic conditions, the ketone can be protonated, which facilitates the cleavage of the cyclobutyl ring to form a more stable carbocation intermediate. This can lead to the formation of linear or larger cyclic products. For example, cationic ring-opening of a cyclobutyl keto-ester can lead to the formation of a cyclohexanone (B45756) derivative. researchgate.net Radical-induced ring-opening reactions are also known for cyclobutylmethyl radicals. st-andrews.ac.uk

Ring Expansion: Under certain conditions, particularly with diazomethane (B1218177) or in rearrangement reactions like the Tiffeneau-Demjanov rearrangement, the cyclobutyl ring can undergo expansion to a cyclopentyl ring.

Metal-Catalyzed Cleavage: Transition metals like palladium and rhodium can catalyze the cleavage of the C-C bonds within the cyclobutane (B1203170) ring, often via an oxidative addition mechanism. nih.gov

Radical Reactions and Carbon-Carbon Bond Activation

The presence of the cyclobutyl ketone moiety makes this compound a substrate for radical reactions and C-C bond activation, leveraging the inherent strain of the four-membered ring.

Photochemical and Catalytic Radical Generation in C-C Cleavage

Radical-mediated C-C bond cleavage can be initiated photochemically or through catalysis, providing a powerful method for molecular editing.

Photochemical Generation: Irradiation of cyclobutyl ketones can lead to a Norrish Type I cleavage, where the bond between the carbonyl group and the cyclobutyl ring breaks homolytically to form a biradical species. This can then undergo further reactions. A related photochemical process is the Norrish-Yang reaction, which can generate a bicyclo[1.1.1]pentan-2-ol intermediate from a cyclobutyl phenyl ketone. nih.gov

Photocatalytic Generation: Visible-light photocatalysis has emerged as a mild and efficient way to generate radicals and induce C-C bond cleavage. For cyclobutane derivatives, this approach can be driven by strain release, allowing for the transformation of cyclobutanes into functionalized, open-chain products. nih.govresearchgate.net

Mechanisms of C(CO)–C(alkyl) Bond Cleavage and Functionalization

The cleavage of the bond between the ketone's carbonyl carbon and the cyclobutyl ring is a synthetically useful transformation that converts a cyclic ketone into a linear, functionalized product.

This cleavage can be achieved through various mechanisms:

Oxidative Cleavage: In the presence of an oxidant and a suitable catalyst, such as copper, the C(CO)–C(alkyl) bond can be cleaved. acs.orgnih.gov For instance, copper-catalyzed aerobic oxidative esterification can convert ketones into esters via C-C bond cleavage. acs.orgnih.gov The mechanism often involves the formation of an α-hydroxyketone or a related intermediate, which then undergoes fragmentation.

Palladium-Catalyzed Cleavage: As mentioned, palladium catalysts can cleave the C-C bond of cyclobutyl ketones. This process can be coupled with the introduction of new functional groups, providing a method for the diastereocontrolled synthesis of 1,3-disubstituted cyclobutanes through a sequential C-H/C-C functionalization strategy. nih.govnih.gov

Intermediacy of Non-Classical Carbocations in Ring Systems

Reactions involving the cyclobutyl ring under cationic conditions, such as solvolysis, are often complicated by the formation of non-classical carbocations. nih.govresearchgate.net These are delocalized cations that cannot be represented by a single classical structure.

The Cyclopropylcarbinyl-Bicyclobutonium System: When a positive charge develops on a carbon adjacent to a cyclobutyl ring, or on the ring itself, it can lead to the formation of a complex mixture of equilibrating non-classical carbocations, primarily the cyclopropylcarbinyl and bicyclobutonium ions. nih.govresearchgate.netdalalinstitute.com

Influence on Product Distribution: The intermediacy of these non-classical carbocations means that reactions like the solvolysis of a cyclobutyl derivative can yield a mixture of products, including cyclobutyl, cyclopropylmethyl, and homoallyl derivatives. nih.govdalalinstitute.com The exact product distribution is highly dependent on the reaction conditions and the substitution pattern of the cyclobutyl ring, which influences the relative stabilities and structures of the intermediate non-classical carbocations. nih.govresearchgate.netresearchgate.net The study of these intermediates is crucial for predicting and controlling the outcomes of such reactions. nih.govlibretexts.org

Theoretical and Computational Studies on Ethyl 7 Cyclobutyl 7 Oxoheptanoate

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations provide profound insights into the intrinsic properties of a molecule. For ethyl 7-cyclobutyl-7-oxoheptanoate, these methods can predict its three-dimensional structure, conformational preferences, and electronic landscape, which are crucial for understanding its chemical behavior.

This compound can exist in two tautomeric forms: a keto form and an enol form. Computational methods such as Density Functional Theory (DFT) are instrumental in determining the geometry and relative stability of these tautomers and their various conformers.

The keto form is characterized by the presence of a ketone and an ester functional group. Its conformational landscape is complex due to the flexibility of the hexyl chain and the puckered nature of the cyclobutane (B1203170) ring. The long alkyl chain allows for multiple rotational isomers, similar to the anti and gauche conformations of butane. youtube.comyoutube.com The cyclobutane ring itself is not planar and adopts a puckered conformation to relieve ring strain, which influences the orientation of the rest of the molecule. It is expected that the most stable conformers would adopt an extended-chain structure to minimize steric hindrance.

The enol form results from the migration of a proton from the α-carbon (C6) to the ketone oxygen, creating a carbon-carbon double bond and a hydroxyl group. This creates the potential for an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, which can stabilize certain conformations.

Computational studies on analogous β-keto esters have consistently shown that the keto tautomer is significantly more stable and thus the predominant form in most solvents. mdpi.comresearchgate.net A hypothetical conformational analysis using DFT at the B3LYP/6-31G(d,p) level of theory would likely reveal several low-energy conformers for the keto form, with the global minimum corresponding to a structure that minimizes steric repulsion.

Table 1: Hypothetical Relative Energies of Conformers for this compound (Note: This data is illustrative and based on typical values for similar molecules.)

| Conformer | Tautomer | Key Dihedral Angles (C5-C6-C7-C8) | Relative Energy (kcal/mol) |

| A | Keto | ~180° (anti) | 0.00 |

| B | Keto | ~60° (gauche) | +0.95 |

| C | Enol | N/A | +5.50 |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org

For this compound, the primary reactive sites can be identified by analyzing these orbitals:

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is expected to be the π* antibonding orbital of the ketone carbonyl group. cureffi.org This indicates that the carbonyl carbon is the primary electrophilic site, making it susceptible to attack by nucleophiles.

HOMO (Highest Occupied Molecular Orbital): In the keto form, the HOMO would likely be centered on the non-bonding lone pair orbitals of the two oxygen atoms. In the presence of a base, deprotonation at the α-carbon (C6) would form an enolate. The HOMO of this enolate would be the π-system, with a large coefficient on the α-carbon, making it a potent nucleophile for reactions like alkylation.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. Computational analysis allows for the precise calculation of these orbital energies and visualization of their spatial distribution.

Table 2: Hypothetical FMO Properties of this compound (Keto Form) (Note: This data is illustrative and based on DFT calculations for analogous ketones.)

| Orbital | Energy (eV) | Primary Location | Implied Reactivity |

| LUMO | -1.5 | C=O (π*) | Electrophilic site at Carbonyl Carbon |

| HOMO | -7.2 | Oxygen lone pairs | Nucleophilic site (weak) |

| HOMO-LUMO Gap | 5.7 | - | High kinetic stability |

The spectroscopic properties of this compound can be predicted using time-dependent DFT (TD-DFT). The primary electronic transitions are associated with the carbonyl group of the ketone.

n → π* Transition: This transition involves the excitation of an electron from a non-bonding orbital (n) of the oxygen atom to the antibonding π* orbital of the carbonyl group. These transitions are typically weak (low molar absorptivity) and occur at longer wavelengths (lower energy).

π → π* Transition: This involves the excitation of an electron from the bonding π orbital to the antibonding π* orbital of the carbonyl group. This transition is much stronger and occurs at shorter wavelengths (higher energy). youtube.com

Because the molecule lacks further conjugation, the absorption maxima (λ_max) are expected to be in the UV region, typical for saturated ketones. TD-DFT calculations can predict the λ_max and oscillator strengths for these transitions, which can be compared with experimental UV-Vis spectra.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, transition states, and factors controlling selectivity.

By modeling a reaction such as the nucleophilic addition to the carbonyl group or the enolate alkylation, computational methods can identify the structure of the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔG‡), which determines the reaction rate.

For instance, in a base-catalyzed self-aldol reaction, DFT calculations could be used to model the deprotonation step to form the enolate, followed by the nucleophilic attack of the enolate on the carbonyl carbon of another molecule. The calculations would reveal the geometries of all intermediates and transition states, providing a complete energetic profile of the reaction. Studies on the hydrolysis of cyclobutane-containing esters have shown that such calculations can accurately predict reaction pathways and energy barriers. mdpi.com

Reactions at the ketone of this compound, such as reduction or Grignard addition, would create a new chiral center at C7. The puckered nature of the cyclobutane ring can influence the facial selectivity of the incoming nucleophile, leading to a mixture of diastereomers.

Computational modeling can be used to investigate the origins of stereoselectivity. By calculating the transition state energies for the pathways leading to different stereoisomers, one can predict the major product. This is particularly powerful in catalyst design, where different chiral ligands can be modeled to understand how they interact with the substrate to favor one stereochemical outcome. nih.govacs.org For example, computational analysis has been successfully used to explain the enantioselectivity in Pd(II)-catalyzed C-H activation of cyclobutane rings and the stereospecific synthesis of functionalized cyclobutyl ketones. nih.govnih.govnih.gov Such analyses would involve modeling the catalyst-substrate complex and calculating the energy barriers for the formation of each possible stereoisomer, thereby elucidating the catalytic pathway and the factors controlling stereodivergence.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational changes and interactions with the surrounding environment. youtube.com For a molecule like this compound, MD simulations can elucidate its complex conformational landscape, which is governed by the flexibility of the heptanoate (B1214049) chain and the puckering of the cyclobutyl ring, as well as the influence of different solvents on these dynamics.

Dynamic Behavior and Flexibility of the Cyclobutyl Moiety

The cyclobutane ring is a fascinating structural motif characterized by significant ring strain, which it alleviates through a non-planar, puckered conformation. fiveable.me Unlike a planar square, which would have C-C-C bond angles of 90 degrees and significant torsional strain from eclipsed hydrogens, cyclobutane adopts a "butterfly" or puckered geometry. acs.orgacs.org This puckering is a dynamic process, and the ring can rapidly interconvert between equivalent puckered states.

In this compound, the cyclobutyl ring is attached to a carbonyl group, which in turn is part of a long and flexible ester chain. The nature of the substituent on the cyclobutane ring is known to influence the puckering dynamics. nih.gov The presence of the electron-withdrawing carbonyl group is expected to have a significant impact on the electronic distribution and geometry of the cyclobutyl ring.

Molecular dynamics simulations on similar cyclobutyl ketones suggest that the puckering is not static. The puckering amplitude and phase are key parameters describing this conformation. acs.org While specific values for this compound are not available, we can hypothesize the dynamic behavior based on related systems. The long heptanoate chain, with its own conformational flexibility, will likely influence the puckering of the cyclobutyl ring through steric interactions and by altering the local solvent environment.

To illustrate the potential dynamic behavior, a hypothetical data table based on computational studies of substituted cyclobutanes is presented below. These values represent a plausible range for the puckering dynamics of the cyclobutyl moiety in this compound.

Table 1: Hypothetical Puckering Parameters of the Cyclobutyl Moiety in this compound from Simulated Molecular Dynamics

| Parameter | Description | Estimated Value Range |

| Puckering Angle (θ) | The angle of deviation from a planar conformation. | 20° - 35° |

| Puckering Energy Barrier | The energy required for the ring to pass through a planar transition state. | 1.5 - 2.5 kcal/mol |

| Interconversion Rate | The frequency at which the ring flips between puckered conformations. | 10^10 - 10^12 s^-1 |

These values are estimations based on computational studies of other cyclobutane derivatives and are intended for illustrative purposes.

Solvation Effects and Intermolecular Interactions in Solution

The behavior of this compound in solution is critically dependent on the nature of the solvent. The molecule possesses both polar (the ester and ketone carbonyl groups) and non-polar (the alkyl chain and cyclobutyl ring) regions, making its solvation complex. Molecular dynamics simulations are particularly well-suited to explore these solvent effects at a molecular level.

In a polar protic solvent, such as ethanol (B145695) or water, the solvent molecules are expected to form hydrogen bonds with the oxygen atoms of the carbonyl groups. These specific interactions can stabilize certain conformations of the molecule. For instance, hydrogen bonding to the ketone's carbonyl oxygen could influence the electronic character and, consequently, the puckering of the adjacent cyclobutyl ring.

In aprotic polar solvents, like dimethyl sulfoxide (B87167) (DMSO), dipole-dipole interactions would dominate the solvation of the polar moieties. Conversely, in non-polar solvents such as hexane, van der Waals interactions will be the primary forces governing the solvation of the entire molecule, with the flexible alkyl chain likely adopting a more extended conformation.

The following table summarizes the expected dominant intermolecular interactions and their likely effects on the conformation of this compound in different solvent environments, based on general principles of solvation for esters and ketones.

Table 2: Predicted Solvation Effects and Intermolecular Interactions for this compound in Various Solvents

| Solvent Type | Dominant Intermolecular Interactions | Predicted Conformational Effects |

| Polar Protic (e.g., Ethanol) | Hydrogen bonding with carbonyl groups | Stabilization of conformations where carbonyls are accessible; potential influence on cyclobutyl puckering. |

| Polar Aprotic (e.g., DMSO) | Dipole-dipole interactions with carbonyl groups | Solvation of polar regions, less specific than hydrogen bonding. |

| Non-polar (e.g., Hexane) | Van der Waals forces | The flexible alkyl chain may adopt more extended conformations; potential for intramolecular interactions to become more significant. |

Advanced Analytical Characterization in Research of Ethyl 7 Cyclobutyl 7 Oxoheptanoate

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of Ethyl 7-cyclobutyl-7-oxoheptanoate.

¹H NMR: The proton NMR spectrum would provide crucial information about the number of different types of protons and their neighboring environments. Key expected signals would include a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the ethyl ester group. The protons on the cyclobutyl ring and the long alkyl chain would present more complex splitting patterns in the aliphatic region. The chemical shifts of protons adjacent to the carbonyl groups would be deshielded, appearing at a higher frequency.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the ester and ketone groups would be readily identifiable by their characteristic downfield chemical shifts (typically in the range of 170-210 ppm). The carbons of the ethyl group, the cyclobutyl ring, and the heptanoate (B1214049) chain would appear in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (ethyl) | ~1.2 | Triplet |

| CH₂ (ethyl) | ~4.1 | Quartet |

| CH₂ (adjacent to ester C=O) | ~2.3 | Triplet |

| CH₂ (adjacent to ketone C=O) | ~2.7 | Triplet |

| CH (cyclobutyl) | ~3.2 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ketone) | ~210 |

| C=O (ester) | ~173 |

| O-CH₂ (ethyl) | ~60 |

| CH (cyclobutyl, adjacent to C=O) | ~50 |

| CH₂ (adjacent to ketone C=O) | ~42 |

| CH₂ (adjacent to ester C=O) | ~34 |

| Other CH₂ (chain and cyclobutyl) | 20 - 30 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule. For this compound, the most prominent and diagnostic absorption bands in the IR spectrum would be:

C=O stretching (ketone): A strong absorption band around 1715 cm⁻¹.

C=O stretching (ester): A strong absorption band around 1735 cm⁻¹.

C-O stretching (ester): A strong band in the region of 1100-1300 cm⁻¹.

C-H stretching (aliphatic): Multiple bands just below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the carbon skeleton. These techniques are valuable for rapid confirmation of the presence of the key functional groups and for monitoring reactions involving these groups.

Mass Spectrometry (MS and MS/MS) for Product and Intermediate Identification and Quantification

Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (226.31 g/mol ).

Tandem mass spectrometry (MS/MS) would be used to fragment the molecular ion and analyze the resulting daughter ions. This fragmentation pattern provides structural information. Common fragmentation pathways for this molecule would include:

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

Cleavage of the C-C bonds adjacent to the carbonyl groups (alpha-cleavage).

McLafferty rearrangement, if sterically feasible.

This technique is invaluable for identifying reaction byproducts and intermediates, even at very low concentrations. When coupled with a chromatographic separation method (like GC-MS or LC-MS), it allows for the quantification of the target compound and related impurities.

UV-Vis Spectroscopy for Electronic Properties and Tautomeric Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Saturated ketones and esters, such as this compound, exhibit weak n→π* transitions at wavelengths around 270-300 nm. While not highly specific for structural elucidation, UV-Vis spectroscopy can be useful for quantitative analysis if the compound possesses a suitable chromophore and for studying potential keto-enol tautomerism under different solvent conditions, as the enol form would have a different absorption maximum.

Chromatographic Methods for Purity Assessment and Reaction Progress

Chromatographic techniques are essential for separating this compound from starting materials, reagents, and byproducts, thereby assessing its purity and monitoring the progress of a chemical reaction.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC): Given its expected volatility, this compound is well-suited for analysis by GC. A non-polar or medium-polarity capillary column would likely be used for separation. The retention time of the compound would be characteristic under specific conditions of temperature programming, carrier gas flow rate, and column type. GC coupled with a Flame Ionization Detector (FID) is a robust method for quantitative analysis and purity determination. For structural confirmation, GC-Mass Spectrometry (GC-MS) is the method of choice.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of keto-esters. Reversed-phase HPLC, using a C18 or C8 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), would be a common approach. Detection is typically achieved using a UV detector set at a wavelength where the carbonyl groups absorb. A challenge in the HPLC analysis of some keto-esters can be peak broadening or splitting due to keto-enol tautomerism. This can often be mitigated by adjusting the mobile phase pH or the column temperature. HPLC is particularly useful for analyzing samples that are not suitable for GC due to low volatility or thermal instability.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

In the synthesis and quality control of specialty chemicals like this compound, the reaction mixture is often a complex matrix of starting materials, intermediates, byproducts, and the final product. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the qualitative and quantitative analysis of such mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, GC-MS provides not only separation from other components in a mixture but also structural information through mass spectral fragmentation. The electron ionization (EI) mass spectrum is particularly informative. The molecular ion peak would confirm the compound's molecular weight, while characteristic fragmentation patterns would elucidate its structure. For instance, the fragmentation of esters often involves a McLafferty rearrangement and cleavage at the carbonyl group.

The table below illustrates a hypothetical GC-MS analysis of a reaction mixture containing this compound and potential related substances. The retention times and major mass fragments are predicted based on the analysis of similar long-chain esters and keto compounds. researchgate.netntnu.nocsuohio.eduwhitman.edu

| Compound Name | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Ethyl heptanoate | 8.5 | 158 | 113, 101, 88, 73, 43 |

| Cyclobutyl methyl ketone | 6.2 | 98 | 83, 70, 55, 43 |

| This compound | 12.3 | 226 | 197, 181, 153, 125, 83, 45 |

| Unreacted starting materials | Various | - | - |

| Byproducts | Various | - | - |

For less volatile compounds or those that are thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. Given the keto-enol tautomerism that can occur in β-keto esters, which can lead to poor peak shape in reverse-phase HPLC, method development is crucial. chromforum.org Utilizing a mixed-mode or HILIC column and controlling the mobile phase pH can improve chromatographic resolution. chromforum.org LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for quantifying the target compound in a complex matrix. mdpi.com

The following table provides a potential LC-MS/MS method for the quantitative analysis of this compound.

| Parameter | Value |

| LC Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition (Precursor > Product) | 227.1 > 181.1 (for [M+H]⁺) |

Real-Time In-Process Monitoring Applications

Fourier-Transform Infrared (FTIR) spectroscopy is particularly well-suited for monitoring the key functional group transformations in an esterification or acylation reaction. ibimapublishing.comacs.orgquora.com By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the disappearance of reactants and the appearance of the product can be tracked in real-time. For example, in a synthesis involving the acylation of a cyclobutane (B1203170) precursor, one could monitor the decrease in the anhydride or acid chloride carbonyl peak and the simultaneous increase in the ester carbonyl peak of the product.

The table below illustrates how FTIR could be used to monitor the synthesis of a keto ester. The data shows the change in absorbance of characteristic infrared bands over time.

| Time (minutes) | Reactant Carbonyl Absorbance (e.g., ~1780 cm⁻¹) | Product Ester Carbonyl Absorbance (e.g., ~1740 cm⁻¹) | Product Ketone Carbonyl Absorbance (e.g., ~1710 cm⁻¹) |

| 0 | 1.00 | 0.00 | 0.00 |

| 30 | 0.65 | 0.35 | 0.34 |

| 60 | 0.30 | 0.70 | 0.69 |

| 90 | 0.10 | 0.90 | 0.89 |

| 120 | <0.05 | >0.95 | >0.95 |

This real-time data allows for the precise determination of reaction completion, preventing the formation of impurities due to over- or under-reaction. americanpharmaceuticalreview.com

Synthetic Applications of Ethyl 7 Cyclobutyl 7 Oxoheptanoate As a Building Block

Precursor in the Construction of Diverse Carbocyclic and Heterocyclic Systems

The combination of a strained four-membered ring and a reactive keto-ester functionality makes Ethyl 7-cyclobutyl-7-oxoheptanoate a promising starting material for the synthesis of a variety of cyclic structures.

Synthesis of Stereochemically Defined Cyclobutane (B1203170) Derivatives

The cyclobutane ring is a key structural feature in numerous biologically active natural products and pharmaceutical agents. rsc.orgauburn.edubaranlab.org The development of methods for the stereocontrolled synthesis of substituted cyclobutanes is therefore of significant interest. nih.govnih.govacs.org The ketone functionality in this compound provides a handle for the introduction of new stereocenters on the cyclobutane ring. For instance, stereoselective reduction of the ketone can lead to the corresponding secondary alcohol with defined stereochemistry. Subsequent functionalization of this alcohol would allow for the synthesis of a variety of cis- and trans-1,2-disubstituted cyclobutane derivatives.

Furthermore, the reactivity of the α-protons to the ketone can be exploited for the introduction of substituents at the C-2 and C-4 positions of the cyclobutane ring. This approach, guided by appropriate chiral auxiliaries or catalysts, could provide access to a library of stereochemically enriched cyclobutane building blocks.

Formation of Fused and Bridged Ring Systems

The inherent ring strain of the cyclobutane moiety can be harnessed as a driving force for ring-expansion and rearrangement reactions, leading to the formation of larger, fused, or bridged ring systems. For example, treatment of this compound with a Lewis acid or a Brønsted acid could potentially induce a Wagner-Meerwein type rearrangement, expanding the four-membered ring to a five-membered cyclopentanone (B42830) system fused to the seven-membered chain.

Additionally, intramolecular aldol (B89426) condensation reactions could be envisioned. Under basic conditions, the enolate of the ketone could potentially react with the ester carbonyl, although this is generally less favorable. A more plausible pathway would involve the functionalization of the carbon chain to introduce an electrophilic center that could then react with the cyclobutyl ketone enolate to form fused bicyclic systems. The specific reaction conditions would dictate the regioselectivity and stereoselectivity of such cyclizations.

Development of Complex Nitrogen-Containing Heterocycles

The carbonyl group of the cyclobutyl ketone is a key functional group for the construction of nitrogen-containing heterocycles. Condensation reactions with various nitrogen nucleophiles can lead to a wide array of heterocyclic scaffolds. For example, reaction with primary amines would yield the corresponding imines, which could serve as intermediates for further transformations.

More complex heterocyclic systems can be accessed through reactions with bifunctional reagents. For instance, reaction with hydrazine (B178648) derivatives could lead to the formation of pyrazoline or pyrazole (B372694) rings fused to the cyclobutane moiety. Similarly, condensation with hydroxylamine (B1172632) could yield isoxazoline (B3343090) derivatives. The long aliphatic chain of this compound offers further opportunities for intramolecular cyclization to form larger heterocyclic rings containing the cyclobutane unit.

Scaffold for Complex Molecular Architectures via Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. The presence of both a ketone and an ester functionality in this compound makes it an attractive candidate for use as a scaffold in such reactions.

While no specific MCRs involving this compound have been reported in the literature, its potential is evident. For example, it could participate in a Biginelli-type reaction with an aldehyde and urea (B33335) or thiourea (B124793) to generate dihydropyrimidinone derivatives bearing a cyclobutyl group. Similarly, it could be employed in a Hantzsch pyridine (B92270) synthesis, reacting with an aldehyde and a β-ketoester to produce dihydropyridine (B1217469) derivatives. The ester group could also be hydrolyzed to the corresponding carboxylic acid, "7-cyclobutyl-7-oxoheptanoic acid" riekemetals.combldpharm.com, which could then be used in Ugi or Passerini reactions.

The following table illustrates the potential of this compound in well-known multi-component reactions:

| Multi-Component Reaction | Potential Reactants with this compound | Potential Product Class |

| Biginelli Reaction | Aldehyde, Urea/Thiourea | Dihydropyrimidinones/thiones with cyclobutyl and heptanoate (B1214049) moieties |

| Hantzsch Pyridine Synthesis | Aldehyde, Ammonia/Ammonium Acetate | Dihydropyridines incorporating the cyclobutyl group |

| Ugi Reaction (after hydrolysis) | Amine, Isocyanide, Aldehyde/Ketone | α-Acylamino carboxamides with diverse substituents |

| Passerini Reaction (after hydrolysis) | Isocyanide, Aldehyde/Ketone | α-Acyloxy carboxamides |

Development of Novel Synthetic Reagents and Intermediates

Beyond its direct use as a building block, this compound can be transformed into a variety of novel synthetic reagents and intermediates. The reactivity of both the ketone and the ester functionalities allows for a wide range of chemical modifications.

For example, reduction of the ketone to a methylene (B1212753) group via Wolff-Kishner or Clemmensen reduction would provide Ethyl 7-cyclobutylheptanoate, a molecule with a different steric and electronic profile. Oxidation of the ketone, for instance through a Baeyer-Villiger oxidation, could lead to the formation of a lactone, introducing a new heterocyclic core.

The ester group can be readily hydrolyzed to the carboxylic acid, as mentioned previously, or converted to other functional groups such as amides, hydroxamic acids, or other esters. These transformations would generate a library of derivatives with tailored properties for specific synthetic applications or for biological screening.

The table below summarizes some of the potential transformations of this compound to generate new intermediates:

| Transformation | Reagent(s) | Product Functional Group |

| Ketone Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Wolff-Kishner Reduction | H₂NNH₂, KOH | Methylene |

| Baeyer-Villiger Oxidation | m-CPBA, H₂O₂ | Lactone |

| Ester Hydrolysis | NaOH, H₂O | Carboxylic Acid |

| Amidation | Amine, Coupling Agent | Amide |

| Grignard Reaction | R-MgBr | Tertiary Alcohol |

Conclusion and Future Research Directions

Summary of Key Research Avenues and Achievements

Research into cyclobutyl ketones has yielded significant advancements, particularly in the realm of synthetic methodology. A major achievement has been the development of strategies for the diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. nih.govresearchgate.netresearchgate.netnih.gov These methods are critical as this structural motif is increasingly recognized as a valuable scaffold in medicinal chemistry, offering beneficial pharmacological properties to small-molecule drug candidates. nih.govresearchgate.netresearchgate.netnih.gov

Key strategies often involve the functionalization of readily available cyclobutyl aryl ketones. For instance, a sequential C–H/C–C functionalization approach has been reported for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones. nih.govresearchgate.netresearchgate.netnih.gov This process typically involves the generation of a bicyclo[1.1.1]pentan-2-ol intermediate via a Norrish-Yang cyclization, followed by a palladium-catalyzed C–C cleavage and functionalization. nih.govnih.gov The resulting functionalized cyclobutyl ketones can then be converted into a variety of derivatives, including esters, highlighting a potential pathway to derivatives of ethyl 7-cyclobutyl-7-oxoheptanoate. nih.govresearchgate.netresearchgate.netnih.gov

The development of these synthetic tools has broadened the accessibility of complex cyclobutane (B1203170) structures, which are now being incorporated into a range of molecules, including peptide and steroid derivatives. researchgate.net

Table 1: Known Properties of this compound

| Property | Value |

| CAS Number | 898776-21-1 |

| Molecular Formula | C13H22O3 |

| Molecular Weight | 226.31 g/mol |

| Boiling Point | 326.9±25.0 °C at 760 mmHg |

| Density | 1.0±0.1 g/cm3 |

| Flash Point | 157.6±24.6 °C |

Note: Physical properties are predicted values. bio-fount.com

Unexplored Reactivity and Novel Synthetic Transformations

While significant progress has been made, the full reactive potential of cyclobutyl keto esters like this compound remains largely unexplored. Future research could focus on several intriguing avenues.

One area of interest is the further exploration of C–H functionalization directly on the cyclobutane ring. While methods exist for aryl cyclobutyl ketones, adapting these to aliphatic keto esters or developing new catalytic systems would be a significant step forward. The presence of the ester group in this compound could influence the regioselectivity of such reactions.

Furthermore, the strained cyclobutane ring is susceptible to ring-opening reactions. Investigating novel transformations that proceed via selective cleavage of the C-C bonds of the cyclobutane core could lead to the synthesis of diverse linear or macrocyclic structures that are otherwise difficult to access. The Lewis acid-catalyzed reactions of bicyclo[1.1.0]butane ketones and esters to form cyclobutyl and biscyclobutenyl amines demonstrate the potential for complex skeletal rearrangements. chemrxiv.org

The development of chemoselective reactions that differentiate between the ketone and ester functionalities within the same molecule is another promising direction. This would enable the selective modification of one group while leaving the other intact, providing a powerful tool for the synthesis of complex, multifunctional molecules.

Advancements in Asymmetric Synthesis and Catalyst Development for Cyclobutyl Keto Esters

The synthesis of enantiomerically pure cyclobutanes is of paramount importance, as the stereochemistry of these scaffolds often dictates their biological activity. nih.govchemistryviews.org Significant strides have been made in the asymmetric synthesis of cyclobutanones and related structures. nih.govresearchgate.net

Future research will likely focus on the development of more efficient and highly enantioselective catalysts for the synthesis of chiral cyclobutyl keto esters. This includes the design of novel chiral ligands for transition metal catalysts, such as iridium and rhodium, which have shown promise in asymmetric hydrogenation and allylic etherification reactions to generate chiral centers. chemistryviews.orgresearchgate.net For instance, visible-light-induced asymmetric [2+2] cycloadditions are emerging as a powerful, directing-group-free method for constructing chiral cyclobutane frameworks. chemistryviews.org

A key challenge will be to develop catalytic systems that can effectively control the stereochemistry at the quaternary carbon center of the cyclobutane ring in molecules like this compound. The development of catalysts that can achieve high diastereo- and enantioselectivity in a single synthetic operation remains a significant goal.

Integration of Computational Design and Machine Learning in Reaction Discovery and Optimization

The fields of computational chemistry and machine learning are poised to revolutionize the discovery and optimization of chemical reactions. For cyclobutyl keto esters, these tools can be applied in several ways.

Density Functional Theory (DFT) studies can provide valuable insights into reaction mechanisms, helping to explain observed stereoselectivities and predict the reactivity of unexplored substrates. researchgate.net This understanding can guide the rational design of new catalysts and reaction conditions. For example, computational models could be used to screen potential ligands for asymmetric hydrogenations or to predict the most likely site of C-H activation.

Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new reactions, optimize reaction conditions, and even suggest novel synthetic pathways. This data-driven approach can accelerate the discovery of new transformations for cyclobutyl keto esters and reduce the amount of empirical experimentation required. The integration of high-throughput experimentation with machine learning models offers a powerful paradigm for rapidly exploring the vast chemical space associated with these complex molecules.

By embracing these computational and data-driven approaches, the chemical community can unlock the full potential of cyclobutyl keto esters and pave the way for the discovery of new molecules with valuable applications.

Q & A

Q. What are the primary synthetic routes for Ethyl 7-cyclobutyl-7-oxoheptanoate, and how are reaction conditions optimized?

The synthesis typically involves esterification of 7-cyclobutyl-7-oxoheptanoic acid with ethanol using acid catalysts (e.g., sulfuric acid) under reflux. Continuous flow reactors are recommended for industrial-scale synthesis to enhance yield (85–92%) and purity by controlling temperature and reaction time . For intermediates, multi-step routes may include nucleophilic substitution or hydrolysis under acidic conditions, as seen in analogs like Ethyl 7-cyano-2-oxoheptanoate .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly the ester carbonyl (δ 170–175 ppm) and cyclobutyl protons (δ 1.5–2.5 ppm). Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ at m/z 255.3), while infrared (IR) spectroscopy identifies functional groups (C=O stretch at ~1730 cm⁻¹) .

Q. What key functional groups dictate the compound’s reactivity?

The ester group enables hydrolysis to carboxylic acids under basic conditions, while the ketone at C7 participates in nucleophilic additions (e.g., Grignard reactions). The cyclobutyl moiety influences steric hindrance and stability, as observed in analogs like Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate .

Advanced Research Questions

Q. How do reaction mechanisms differ for oxidation and reduction of this compound?

- Oxidation : The ketone group can be further oxidized to a carboxylate using strong oxidants like KMnO₄, though steric hindrance from the cyclobutyl ring may reduce efficiency .

- Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol, while LiAlH₄ may also reduce the ester to a diol if conditions are not carefully controlled .

Q. What strategies improve yield in large-scale synthesis?

Continuous flow reactors minimize side reactions (e.g., diketone formation) by ensuring uniform mixing and temperature. Catalytic optimization (e.g., p-toluenesulfonic acid vs. H₂SO₄) and solvent selection (e.g., toluene for azeotropic water removal) enhance efficiency. Yields >90% are achievable with these adjustments .

Q. How do structural analogs compare in reactivity and bioactivity?

| Compound | Key Structural Difference | Reactivity/Bioactivity Difference |

|---|---|---|

| Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate | Methoxy substituent | Increased solubility; moderate CYP450 inhibition |

| Ethyl 7-cyano-2-oxoheptanoate | Cyano group | Enhanced electrophilicity for nucleophilic substitutions |

| Ethyl 7-oxoheptanoate | No cyclobutyl group | Higher susceptibility to oxidation |

Q. How should researchers address contradictions in reported synthetic yields?

Discrepancies often arise from catalyst choice, solvent purity, or reaction scale. For example, batch reactors may report lower yields (75–80%) versus flow systems (90%) due to heat transfer inefficiencies. Reproducibility requires strict adherence to documented protocols and validation via HPLC or GC-MS .

Q. What methodologies assess the compound’s potential biological activity?

- Enzyme assays : Test inhibition of targets like cyclooxygenase (COX) or cytochrome P450 using fluorescence-based kits .

- Molecular docking : Compare binding affinities of the cyclobutyl group with aromatic analogs (e.g., Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate) to predict interactions .

- In vitro toxicity : Use MTT assays on human cell lines (e.g., HEK293) to evaluate cytotoxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。